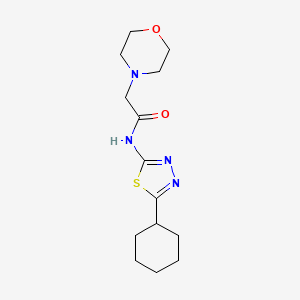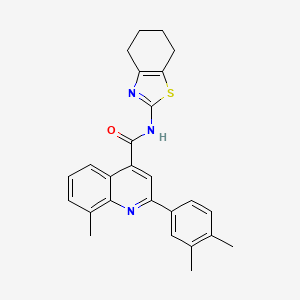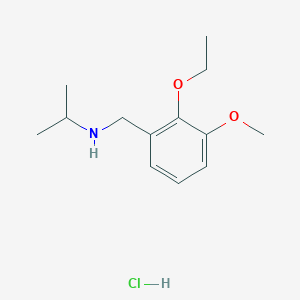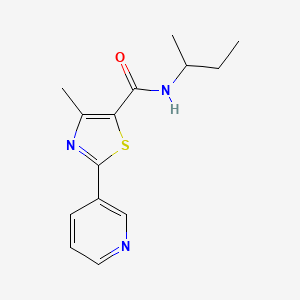![molecular formula C19H23N3O2 B4591549 N-2-金刚烷基-3,6-二甲基异恶唑并[5,4-b]吡啶-4-甲酰胺](/img/structure/B4591549.png)
N-2-金刚烷基-3,6-二甲基异恶唑并[5,4-b]吡啶-4-甲酰胺
描述
N-(2-ADAMANTYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features an adamantyl group, a dimethylisoxazole ring, and a pyridine carboxamide moiety
科学研究应用
N-(2-ADAMANTYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials and catalysts
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ADAMANTYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and isoxazole intermediates. One common method involves the alkylation of adamantane with suitable reagents to introduce the desired functional groups. The isoxazole ring can be synthesized through cyclization reactions involving nitrile oxides and alkenes. The final step involves coupling the adamantyl and isoxazole intermediates with a pyridine carboxamide derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .
化学反应分析
Types of Reactions
N-(2-ADAMANTYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .
作用机制
The mechanism of action of N-(2-ADAMANTYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s stability and lipophilicity, allowing it to interact with lipid membranes and proteins. The isoxazole and pyridine moieties contribute to its binding affinity and specificity for certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share structural similarities with N-(2-ADAMANTYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE and exhibit similar biological activities.
Pyridine Derivatives: Compounds containing the pyridine moiety are widely studied for their antimicrobial and antiviral properties.
Uniqueness
N-(2-ADAMANTYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the adamantyl group, which imparts enhanced stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
属性
IUPAC Name |
N-(2-adamantyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-9-3-15(16-10(2)22-24-19(16)20-9)18(23)21-17-13-5-11-4-12(7-13)8-14(17)6-11/h3,11-14,17H,4-8H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZNUBZFDNZMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3C4CC5CC(C4)CC3C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-chloro-2-(methoxymethyl)-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4591498.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,3-diphenylpropanoyl)hydrazinecarbothioamide](/img/structure/B4591499.png)
![N-(4-chlorophenyl)-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4591505.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4591522.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4591525.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide](/img/structure/B4591531.png)
![2-{[(5-chloro-2-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4591535.png)
![1-(4-Methoxyphenyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B4591542.png)
![methyl 6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4591556.png)
![2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE](/img/structure/B4591564.png)

